Terminal Alkyne Content Enables CuAAC Click Chemistry: Comparison with Triethyl Phosphonoacetate
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate contains a single terminal alkyne (C≡C–H) that is the essential reactive handle for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) [1]. In contrast, the closest generic analog, triethyl phosphonoacetate (CAS 867-13-0), contains no alkyne functionality and therefore cannot participate in CuAAC . This functional-group difference is absolute and defines which workflows the compound can serve.
| Evidence Dimension | Presence of terminal alkyne (C≡C–H) enabling CuAAC |
|---|---|
| Target Compound Data | 1 terminal alkyne per molecule; confirmed by ¹H NMR (δ ~2.0 ppm, acetylenic H) and IR (ν ~2120 cm⁻¹) [2] |
| Comparator Or Baseline | Triethyl phosphonoacetate: 0 terminal alkyne groups |
| Quantified Difference | Infinite (qualitative functional-group presence vs. absence) |
| Conditions | Standard CuAAC conditions: CuSO₄·5H₂O, sodium ascorbate, azide substrate, H₂O/t-BuOH, 25–40 °C [1] |
Why This Matters
Procurement of a phosphonoacetate that lacks the alkyne renders CuAAC-based conjugation, ligation, or triazole library synthesis impossible without additional synthetic modification.
- [1] Artyushin, O. I.; Osipov, S. N.; Röschenthaler, G.-V.; Odinets, I. L. Propargyl-Substituted Phosphonocarboxylates: Efficient Synthesis and Application to Click Chemistry. Synthesis 2009, 3579–3588. View Source
- [2] SpectraBase. Triethyl a-propargylphosphonoacetate (Compound ID: CLzt35rLxBs). Wiley / Sigma-Aldrich. ¹H NMR, IR, Raman spectra. View Source
